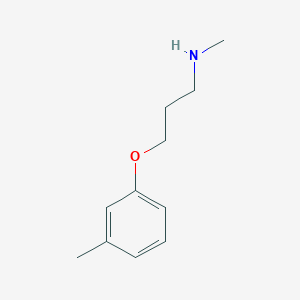
N-Methyl-3-(m-tolyloxy)propan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Methyl-3-(m-tolyloxy)propan-1-amine: is an organic compound with the molecular formula C11H17NO and a molecular weight of 179.26 g/mol . It is characterized by the presence of a methyl group attached to the nitrogen atom and a tolyloxy group attached to the propan-1-amine backbone. This compound is primarily used in research settings and has various applications in organic synthesis and material science .
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of N-Methyl-3-(m-tolyloxy)propan-1-amine typically begins with commercially available starting materials such as 3-chloropropan-1-amine and m-cresol.
Reaction Conditions: The reaction involves the nucleophilic substitution of the chlorine atom in 3-chloropropan-1-amine with the hydroxyl group of m-cresol.
Industrial Production Methods: Industrial production methods for this compound involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated purification systems to ensure high yield and purity .
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: N-Methyl-3-(m-tolyloxy)propan-1-amine can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halides, alkoxides, polar aprotic solvents.
Major Products Formed:
Oxidation: Aldehydes, carboxylic acids.
Reduction: Secondary amines.
Substitution: Various substituted amines.
Aplicaciones Científicas De Investigación
N-Methyl-3-(m-tolyloxy)propan-1-amine is widely used in scientific research due to its versatility and reactivity. Some of its applications include:
Drug Discovery: It serves as a building block in the synthesis of pharmaceutical compounds and has been studied for its potential therapeutic effects.
Organic Synthesis: The compound is used as an intermediate in the synthesis of complex organic molecules, including agrochemicals and dyes.
Material Science: It is utilized in the development of novel materials with specific properties, such as polymers and resins.
Environmental Research: The compound has been studied for its effects on ecosystems and its role in pollution management.
Mecanismo De Acción
The mechanism of action of N-Methyl-3-(m-tolyloxy)propan-1-amine involves its interaction with specific molecular targets and pathways. While detailed studies on this compound are limited, it is known to influence neurotransmitter systems, particularly norepinephrine and dopamine . This interaction leads to increased extracellular levels of these neurotransmitters, which can affect various physiological and behavioral processes .
Comparación Con Compuestos Similares
N-Methyl-3-phenyl-3-(o-tolyloxy)propan-1-amine: This compound has a similar structure but with a phenyl group instead of a tolyloxy group.
Fluoxetine: An antidepressant with a similar backbone but with a trifluoromethylphenoxy group.
Atomoxetine: A selective norepinephrine reuptake inhibitor with a similar mechanism of action.
Uniqueness: N-Methyl-3-(m-tolyloxy)propan-1-amine is unique due to its specific structural features, which confer distinct reactivity and interaction profiles compared to its analogs.
Propiedades
IUPAC Name |
N-methyl-3-(3-methylphenoxy)propan-1-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO/c1-10-5-3-6-11(9-10)13-8-4-7-12-2/h3,5-6,9,12H,4,7-8H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNHNOYSPXAZXSO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCCCNC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30629783 |
Source


|
| Record name | N-Methyl-3-(3-methylphenoxy)propan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30629783 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
915923-00-1 |
Source


|
| Record name | N-Methyl-3-(3-methylphenoxy)propan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30629783 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![N1,N1'-([1,1'-Biphenyl]-4,4'-diyl)bis(N4-(naphthalen-1-yl)-N1,N4-diphenylbenzene-1,4-diamine)](/img/structure/B1359186.png)



